2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol
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Overview
Description
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol typically involves the condensation reaction between 2,4-dichloroaniline and 4-nitrosalicylaldehyde in the presence of a suitable solvent like methanol. The reaction is usually carried out under reflux conditions at a temperature of around 45°C for about 45 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or catalyze various biochemical reactions. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.
4-Bromo-2-(2,5-dichloro-phenylimino)-phenol: Another Schiff base with comparable properties.
Uniqueness
2-((2,4-Dichloro-phenylimino)-methyl)-4-nitro-phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, enhances its potential as an antimicrobial agent compared to other similar compounds .
Properties
CAS No. |
5375-40-6 |
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Molecular Formula |
C13H8Cl2N2O3 |
Molecular Weight |
311.12 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-1-3-12(11(15)6-9)16-7-8-5-10(17(19)20)2-4-13(8)18/h1-7,18H |
InChI Key |
KXCWXFMRPXZNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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